molecular formula C16H18FNO4 B13515599 3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid

3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B13515599
M. Wt: 307.32 g/mol
InChI Key: HBRITBAINLGLBW-UHFFFAOYSA-N
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Description

3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is part of the azabicyclo family, which is known for its significant biological activities and applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of 3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the azabicyclo scaffold, which can be achieved through various synthetic routes such as intramolecular Diels-Alder reactions and cyclopropane ring openings . Industrial production methods often rely on these well-established synthetic routes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid stands out due to its unique fluorine substitution, which can significantly influence its chemical reactivity and biological activity. Similar compounds include:

This uniqueness makes this compound a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H18FNO4

Molecular Weight

307.32 g/mol

IUPAC Name

5-fluoro-3-phenylmethoxycarbonyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid

InChI

InChI=1S/C16H18FNO4/c17-16-7-6-15(9-16,13(19)20)10-18(11-16)14(21)22-8-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,19,20)

InChI Key

HBRITBAINLGLBW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)F

Origin of Product

United States

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